Ethyl 2-(3-bromophenyl)acetate
Description
Contextualization within Halogenated Aromatic Esters Research
Ethyl 2-(3-bromophenyl)acetate belongs to the class of halogenated aromatic esters. Halogenated organic compounds are fundamental to contemporary organic synthesis, serving as indispensable intermediates and building blocks. rsc.org The introduction of a halogen atom, such as bromine, into an aromatic structure is a critical step in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.govresearchgate.net
The process of aromatic halogenation is one of the most vital reactions in modern synthetic chemistry. researchgate.net Aryl halides, the product of such reactions, are valuable precursors for numerous transformations, including metal-catalyzed cross-coupling and nucleophilic substitution reactions. researchgate.net Esters of halogenated acids, in particular, are synthesized to explore their potential biological activities and to create complex heterocyclic structures. researchcommons.org The study of compounds like this compound is therefore situated within the extensive and ongoing effort to develop and understand new halogenated reagents and synthetic intermediates. rsc.orgresearchgate.net
Significance in Contemporary Organic and Medicinal Chemistry
The significance of this compound lies in its role as a versatile synthetic intermediate. Its structure, featuring a bromine atom on the phenyl ring and an ethyl ester group, provides two key points of reactivity for constructing more complex molecules. smolecule.com The presence of the bromine atom makes the compound a suitable substrate for various coupling reactions, allowing for the introduction of new functional groups.
In medicinal chemistry, the 3-bromophenylacetate scaffold is a valuable building block. Halogenated compounds are crucial in drug discovery, and this particular ester serves as a precursor for creating functionalized aromatic molecules that may possess therapeutic properties. rsc.org Research on structurally similar compounds suggests that the bromophenyl group can be a key component in molecules with potential anticancer, antiviral, or antibacterial activities. For instance, the related compound ethyl (Z)-2-(3-(3-bromophenyl)-5-oxopyrrolidin-2-ylidene)acetate has been synthesized, demonstrating the utility of the ethyl 3-bromophenylacetate framework in generating heterocyclic systems of interest. rsc.org
Scope and Objectives of Academic Inquiry on this compound
Academic research on this compound and related compounds is driven by several key objectives. A primary goal is the development of new and efficient synthetic methodologies for its preparation and for its use in further chemical transformations. smolecule.com Researchers also focus on studying the compound's reaction mechanisms to better understand and control its chemical behavior. smolecule.com
A significant area of inquiry involves using this compound as a starting material to synthesize novel organic molecules with potential biological activity. researchcommons.org The overarching aim is often to create libraries of new compounds that can be screened for therapeutic potential. The synthesis and characterization of derivatives, such as the pyrrolidinone-based compound mentioned previously, is a clear example of this objective in practice. rsc.org Furthermore, the exploration of its reactivity contributes to the broader field of organic synthesis, providing chemists with new tools and strategies for molecular construction. nih.govacs.org
Chemical Properties of this compound
| Property | Value |
| CAS Number | 14062-30-7 |
| Molecular Formula | C₁₀H₁₁BrO₂ chemsynthesis.com |
| Molecular Weight | 243.1 g/mol chemsynthesis.com |
| Boiling Point | Not Available chemsynthesis.com |
| Melting Point | Not Available chemsynthesis.com |
| Density | Not Available chemsynthesis.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERSDJFKGMKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466949 | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-30-7 | |
| Record name | Ethyl 3-(bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl 2 3 Bromophenyl Acetate and Its Precursors
Esterification Reactions for Ethyl 2-(3-bromophenyl)acetate Synthesis
The final step in the synthesis of this compound is typically the formation of the ethyl ester from its corresponding carboxylic acid, 3-bromophenylacetic acid. This transformation can be achieved through several classic organic reactions.
Direct Esterification Approaches
Direct esterification, specifically the Fischer-Speier esterification, is a fundamental and widely used method for preparing esters. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
In the synthesis of this compound, 3-bromophenylacetic acid is reacted with an excess of ethanol (B145695). The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product, this compound.
Because the Fischer esterification is an equilibrium process, specific strategies must be employed to drive the reaction toward the product side and achieve high yields. Common techniques include using a large excess of one of the reactants (typically the less expensive one, in this case, ethanol) or removing the water formed during the reaction, for instance, through azeotropic distillation.
Table 1: Key Parameters of Direct Esterification (Fischer-Speier)
| Parameter | Description | Example |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | 3-Bromophenylacetic acid, Ethanol |
| Catalyst | Strong Acid | Concentrated H₂SO₄, p-TsOH |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution | Protonation, Nucleophilic Attack, Proton Transfer, Dehydration |
| Driving Equilibrium | Excess Reactant, Removal of Water | Using excess ethanol, Dean-Stark apparatus |
| Product | Ester, Water | this compound, H₂O |
Transesterification Processes
Transesterification is another valuable method for synthesizing esters, involving the conversion of one ester into another by reaction with an alcohol. To synthesize this compound, a different ester of 3-bromophenylacetic acid, such as the methyl ester, could be reacted with ethanol. This process can be catalyzed by either an acid or a base.
In acid-catalyzed transesterification, the mechanism is very similar to that of Fischer esterification. The carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from ethanol. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (methanol, in the case of a methyl ester starting material) is eliminated, yielding the desired ethyl ester. As with direct esterification, using a large excess of ethanol is necessary to shift the equilibrium towards the product.
Base-catalyzed transesterification proceeds through a different mechanism. A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the ethanol, forming the highly nucleophilic ethoxide ion. This ion then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The original alkoxy group (e.g., methoxide) is then eliminated, resulting in the formation of this compound. This process is generally faster than the acid-catalyzed version but is not reversible, as the final alkoxide is typically not basic enough to displace the newly formed one in significant amounts.
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Feature | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOEt) |
| Nucleophile | Neutral Alcohol (Ethanol) | Alkoxide Ion (Ethoxide) |
| Mechanism | PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) | Nucleophilic Addition-Elimination |
| Reversibility | Reversible | Essentially Irreversible |
| Conditions | Typically requires heat and excess alcohol | Often proceeds at lower temperatures |
Aromatic Bromination and Functionalization Pathways to 3-Bromophenylacetic Acid Derivatives
The synthesis of the crucial precursor, 3-bromophenylacetic acid, requires the introduction of a bromine atom onto the phenylacetic acid scaffold. This is typically achieved through aromatic substitution reactions.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution is a primary method for introducing a bromine atom onto an aromatic ring. In the case of phenylacetic acid, the acetic acid side chain (-CH₂COOH) is an ortho-, para-directing group. Therefore, direct bromination of phenylacetic acid using bromine (Br₂) and a Lewis acid catalyst like FeBr₃ would predominantly yield a mixture of 2-bromophenylacetic acid and 4-bromophenylacetic acid. Obtaining the desired 3-bromo (meta) isomer through this direct route is not efficient.
To synthesize 3-bromophenylacetic acid, a different strategy is often employed. One common method starts with a meta-directing group already on the benzene (B151609) ring. For instance, the synthesis can begin with 3-bromoacetophenone. This starting material can be converted to 3-bromophenylacetic acid through the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine like morpholine, followed by hydrolysis of the resulting thioamide. Another route involves the hydrolysis of 3-bromophenylacetonitrile, which can be prepared from 3-bromobenzyl bromide.
Palladium-Catalyzed Cross-Coupling Methods in Precursor Synthesis
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. These methods can be applied to the synthesis of phenylacetic acid derivatives. For instance, the α-arylation of an acetic acid derivative is a direct approach.
In a deprotonative cross-coupling process (DCCP), an aryl halide (like 1,3-dibromobenzene) can be coupled with an enolate of an acetic acid derivative. This allows for the direct formation of the aryl-CH₂COOH bond. A typical reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base to generate the enolate. This method provides a versatile route to various substituted phenylacetic acids.
Another approach is the Suzuki coupling reaction, which couples an organoboron compound with an organic halide. For example, 3-bromobenzyl bromide could be converted to its corresponding boronic ester, which is then coupled with a halogentated acetate (B1210297) equivalent under palladium catalysis to form the desired carbon-carbon bond. These advanced methods offer high selectivity and functional group tolerance, making them valuable tools for synthesizing complex precursors.
Table 3: Components of a Palladium-Catalyzed α-Arylation Reaction
| Component | Function | Example |
|---|---|---|
| Aryl Halide | Electrophilic coupling partner | 1,3-Dibromobenzene or 3-Bromoiodobenzene |
| Nucleophile | Acetic acid enolate or equivalent | Enolate of ethyl acetate |
| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, facilitates reaction steps | Phosphine ligands (e.g., SPhos, XPhos) |
| Base | Generates the nucleophilic enolate | LHMDS, NaOtBu |
| Solvent | Dissolves reactants and reagents | Toluene, Dioxane |
Advanced Synthetic Routes Involving this compound Intermediates
The utility of this compound lies in its role as a versatile intermediate for constructing more elaborate molecular architectures. Its structure incorporates two key reactive sites: the ester, which can be modified, and the aryl bromide, which is primed for metal-catalyzed cross-coupling reactions.
For example, this compound can serve as a starting point in the synthesis of various heterocyclic compounds. The bromine atom can be replaced with a wide array of substituents using reactions like the Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of other aryl groups, vinyl groups, or alkynyl groups at the 3-position of the phenyl ring.
Following a cross-coupling reaction, the ester moiety can be further manipulated. It can be hydrolyzed to the carboxylic acid, which can then be converted into an amide via coupling with an amine. Alternatively, the ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent synthetic steps. These multi-step sequences, starting from this compound, provide access to a diverse range of complex target molecules, demonstrating the compound's importance as a building block in modern organic synthesis.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers considerable advantages by increasing molecular complexity in a single step, which enhances synthetic efficiency and reduces the need for intermediate isolation and purification steps. nih.gov While direct MCRs for this compound are not extensively detailed, the principles are widely applied to structurally similar and more complex molecules.
For instance, a three-component reaction has been successfully employed in the synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives, which involves the combination of an amine, α-bromoacetophenone, and ethyl acetoacetate (B1235776) in a one-pot procedure. researchgate.net Another example is the T3P-mediated cyclization to produce 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] chemicalbook.comajrconline.orgthiazin-4-ones, which can be performed as a three-component reaction involving an aldehyde, aniline, and thionicotinic acid. nih.gov These reactions exemplify the power of MCRs to construct complex heterocyclic structures, a strategy that holds potential for the derivatization of this compound precursors. The core benefit of MCRs lies in their step economy and the generation of molecular diversity from readily available starting materials. nih.gov
Table 1: Examples of Multi-component Reaction Strategies
| Reaction Type | Reactants | Product Class | Key Advantages |
|---|---|---|---|
| Pyrrole Synthesis | Amine, α-bromoacetophenone, Ethyl acetoacetate | N-substituted pyrroles | High efficiency, single step researchgate.net |
| Thiazinone Synthesis | Aldehyde, Aniline, Thionicotinic acid | Pyrido chemicalbook.comajrconline.orgthiazin-4-ones | Operational simplicity, moderate to good yields nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a green and efficient alternative to conventional heating methods. ajrconline.orgajrconline.org This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a rapid rise in temperature and significantly accelerated reaction rates. ajrconline.orgresearchgate.net Consequently, reaction times can be reduced from hours or days to mere minutes. researchgate.net
The application of microwave irradiation has been shown to improve yields and enhance the purity of the final products by minimizing side reactions. researchgate.net In many traditional reactions, the time required for synthesis is drastically reduced when performed under microwave conditions compared to conventional refluxing. ajrconline.orgajrconline.org For example, a reaction that might take 3 hours of reflux can often be completed in minutes with microwave assistance. ajrconline.org This rapid, efficient heating makes it a highly attractive method for high-speed organic synthesis. ajrconline.org The advantages of this technology include not only accelerated reaction rates but also improvements in yield and product quality, positioning it as a key technique in modern synthetic chemistry. ajrconline.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis | Conventional Method Time | Microwave-Assisted Time | Key Outcome |
|---|---|---|---|
| 2-methyl benzimidazole | Approx. 1 hr | 10 min | Drastic reduction in reaction time ajrconline.org |
| Quinoxaline derivative | Approx. 30 min | 10 min | Faster, cleaner reaction with higher yield ajrconline.org |
One-Pot Synthetic Procedures
One-pot synthesis represents a highly efficient methodology that reduces the number of synthetic steps by performing multiple consecutive reactions in a single reaction vessel. gla.ac.uk This strategy avoids the lengthy and often wasteful process of isolating and purifying intermediate compounds, thereby saving time, resources, and reducing chemical waste. nih.gov
A notable example is the one-pot, three-step methodology for creating N-heterocyclic cations, which proceeds through a cascade of reactions including nucleophilic addition, cyclization, and a subsequent hydride loss to rearomatize the system. gla.ac.uk Similarly, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a one-pot, four-component condensation reaction, highlighting the ability to combine multiple reactants efficiently. tandfonline.com The synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from an amine, α-bromoacetophenone, and ethyl acetoacetate is another prime example of a microwave-assisted, one-pot, three-component reaction. researchgate.net These procedures demonstrate the significant advantages of one-pot synthesis in streamlining complex chemical transformations.
Table 3: Overview of One-Pot Synthetic Procedures
| Procedure | Number of Components/Steps | Key Features | Resulting Product Class |
|---|---|---|---|
| Cascade Reaction | 2 components, 3 steps | Spontaneous nucleophilic addition, cyclization, and hydride loss gla.ac.uk | N-Heterocyclic Cations |
| Condensation Reaction | 4 components | Environmentally friendly catalyst, solvent-free conditions tandfonline.com | Pyrano[2,3-c]pyrazoles |
Green Chemistry Principles in the Synthesis of this compound Analogues
Green chemistry principles are increasingly being integrated into the synthesis of organic compounds to minimize environmental impact and enhance sustainability. mdpi.com These principles focus on aspects such as the use of less hazardous solvents, waste reduction, and energy efficiency. mdpi.com
A key aspect of green chemistry is the adoption of more environmentally benign solvents. Ethyl acetate, for example, is considered a greener solvent alternative for polymerizations that traditionally use acetonitrile (B52724) or chlorobenzene, thereby improving pharmaceutical compliance and reducing environmental burden. rsc.org
Furthermore, microwave-assisted synthesis is itself considered a green chemistry approach because it is more energy-efficient and often leads to cleaner reactions with higher yields, reducing the need for extensive purification. ajrconline.orgajrconline.org The use of recyclable catalysts and performing reactions under solvent-free conditions are other important strategies. For instance, the synthesis of pyranopyrazoles has been achieved using a reusable acid catalyst under solvent-free conditions, embodying several green chemistry principles. tandfonline.com These approaches collectively contribute to making the synthesis of this compound analogues and other chemical entities more sustainable and environmentally friendly. mdpi.com
Table 4: Application of Green Chemistry Principles
| Principle | Application Example | Benefit |
|---|---|---|
| Use of Greener Solvents | Substituting acetonitrile with ethyl acetate in polymerization rsc.org | Reduced environmental impact, improved safety profile |
| Energy Efficiency | Microwave-assisted synthesis instead of conventional heating ajrconline.orgajrconline.org | Reduced reaction times, lower energy consumption |
| Waste Prevention | One-pot and multi-component reactions nih.gov | Fewer synthetic steps, less solvent and reagent waste |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 3 Bromophenyl Acetate
Reactivity at the Ester Moiety
The ester group is a classic functional group in organic chemistry, susceptible to a range of nucleophilic acyl substitution reactions. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the ethoxy leaving group.
Hydrolysis and Transesterification Kinetics
Hydrolysis is the reaction of the ester with water to yield the corresponding carboxylic acid, 3-bromophenylacetic acid. This process can be catalyzed by either acid or base. Under basic conditions, a process known as saponification, the reaction is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.com The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide (B78521) ion.
Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this reaction to proceed to completion, the nucleophilic alcohol is often used as the solvent to drive the equilibrium forward. oregonstate.eduorganic-chemistry.org The mechanism, similar to hydrolysis, proceeds through a tetrahedral intermediate. scielo.br While specific kinetic data for Ethyl 2-(3-bromophenyl)acetate is not extensively published, the principles follow general ester reactivity, influenced by steric hindrance and the electronic effects of the 3-bromophenyl group.
Table 1: General Conditions for Ester Transformations
| Transformation | Reagents | Catalyst | Product |
| Hydrolysis (Basic) | Water (H₂O) | Sodium Hydroxide (NaOH) | 3-Bromophenylacetic acid |
| Hydrolysis (Acidic) | Water (H₂O) | Sulfuric Acid (H₂SO₄) | 3-Bromophenylacetic acid |
| Transesterification | Methanol (CH₃OH) | Acid or Base | Mthis compound |
| Aminolysis | Ammonia (B1221849) (NH₃) | None (or heating) | 2-(3-bromophenyl)acetamide |
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for esters. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The original carbonyl π-bond is then reformed by eliminating the leaving group (in this case, ethoxide). masterorganicchemistry.comoregonstate.edu The reactivity of the carboxylic acid derivative is correlated with the stability of the leaving group; more stable (weaker base) leaving groups correspond to more reactive acyl compounds. youtube.com
Common nucleophilic acyl substitution reactions for this compound include:
Hydrolysis: Reaction with water to form a carboxylic acid.
Transesterification: Reaction with an alcohol to form a different ester. masterorganicchemistry.com
Aminolysis: Reaction with ammonia or a primary or secondary amine to form an amide.
Reduction: Reaction with hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), which add twice to first yield an aldehyde intermediate and then a primary alcohol, 2-(3-bromophenyl)ethanol.
Reactivity at the Benzylic Methylene (B1212753) Group
The methylene (-CH₂-) group is positioned between the phenyl ring and the ester carbonyl group, making it a "benzylic" and an "alpha" carbon. The protons on this carbon are significantly more acidic than those of a simple alkane due to the resonance stabilization of the resulting carbanion (enolate) by both adjacent functional groups. This enhanced acidity is the basis for its reactivity in alkylation and condensation reactions. chemistrysteps.com
α-Alkylation and α-Functionalization Reactions
The acidic protons of the benzylic methylene group can be removed by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds. This is a key strategy for elaborating the carbon skeleton of the molecule. For example, ethyl bromoacetate (B1195939) is a versatile alkylating agent in organic synthesis. sciepub.comwikipedia.org
Condensation Reactions, including Knoevenagel Condensation
The enolate derived from this compound can participate in condensation reactions with aldehydes and ketones. A prominent example is the Knoevenagel condensation, which involves the reaction of a compound with an active methylene group with a carbonyl compound, catalyzed by a weak base like an amine. wikipedia.orgresearchgate.netthermofisher.com The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction is a powerful method for forming carbon-carbon double bonds. researchgate.net
Reactivity of the Bromine Substituent on the Phenyl Ring
The bromine atom attached to the aromatic ring is a key functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis.
Notable cross-coupling reactions involving the aryl bromide moiety include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comlibretexts.org It is a highly reliable and versatile method for forming biaryl structures. jeolusa.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgepa.govacsgcipr.org The mechanism follows a similar catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org
Other Cross-Coupling Reactions: The aryl bromide can also participate in other important transformations such as the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Stille coupling (coupling with organostannanes), and Negishi coupling (coupling with organozinc reagents). These reactions provide access to a diverse range of substituted aromatic compounds. libretexts.orgsci-hub.se
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Typical Base |
| Suzuki-Miyaura Coupling | Arylboronic Acid | C-C | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd₂(dba)₃ with phosphine (B1218219) ligand | NaOt-Bu, K₃PO₄ |
| Heck Reaction | Alkene | C-C | Pd(OAc)₂ | Et₃N, K₂CO₃ |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd(PPh₃)₄, CuI (co-catalyst) | Et₃N, Piperidine |
| Stille Coupling | Organostannane | C-C | Pd(PPh₃)₄ | None |
| Negishi Coupling | Organozinc Reagent | C-C | Pd(PPh₃)₄ | None |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromo-substituted phenyl ring of this compound makes it an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. libretexts.org For this compound, a typical Suzuki reaction would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C3 position of the phenyl ring. chemrxiv.org The reactivity of aryl bromides in Suzuki couplings is well-established, generally showing good yields under appropriate conditions. libretexts.org The reaction is tolerant of various functional groups, including the ester moiety present in the target molecule. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt |
| Solvent | Toluene, Dioxane, THF, DMF, often with water |
| Boron Reagent | Arylboronic acids, Arylboronic esters |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org This reaction would introduce a vinyl group at the C3 position of the phenyl ring. The success of the Heck reaction with aryl bromides often requires higher temperatures compared to aryl iodides. mdpi.com
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tolyl)₃, PCy₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile (B52724), Toluene |
| Alkene | Styrene, acrylates, acrylonitrile |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org this compound can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine which can also serve as the solvent. organic-chemistry.org This transformation introduces an alkynyl substituent at the C3 position. While aryl bromides are less reactive than aryl iodides, successful Sonogashira couplings are frequently achieved under mild conditions. nrochemistry.com Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orggolden.com
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene, or neat amine |
| Alkyne | Phenylacetylene, 1-hexyne, propargyl alcohol |
Nucleophilic Aromatic Substitution (SNAr) on Brominated Aryl Systems
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The phenyl ring of this compound contains an ethyl acetate (B1210297) group at the meta position relative to the bromine atom. This substituent is weakly deactivating and does not provide the necessary activation for a classical addition-elimination SNAr mechanism to occur under standard conditions. libretexts.org Consequently, direct displacement of the bromide by common nucleophiles is generally not a feasible reaction pathway for this compound. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient to be attacked by a nucleophile. masterorganicchemistry.com Without strong electron-withdrawing groups, the negatively charged intermediate, known as a Meisenheimer complex, is too high in energy to form. libretexts.org
Lithiation/Grignard Formation and Subsequent Quenching Reactions
The bromine atom of this compound can be exploited to form organometallic intermediates, such as organolithium or Grignard reagents. However, the presence of the ester functional group introduces a significant challenge. Both organolithium and Grignard reagents are strong nucleophiles and bases that readily react with esters.
Lithiation: Direct lithiation via halogen-metal exchange can be achieved by treating this compound with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. However, the newly formed aryl lithium species would be in the same reaction vessel as the starting ester, leading to a rapid intramolecular or intermolecular reaction where the organolithium attacks the ester carbonyl group. This would result in the formation of a ketone, which could be further attacked by another equivalent of the organolithium reagent.
Grignard Formation: Similarly, the formation of a Grignard reagent by reacting this compound with magnesium metal would also be problematic. The Grignard reagent, once formed, is a potent nucleophile that would readily react with the ester group of another molecule of the starting material or the product. This self-quenching reaction limits the utility of direct Grignard formation with this substrate. To successfully utilize this pathway, the ester group would first need to be protected or converted to a less reactive functional group.
Mechanistic Pathways and Reaction Kinetics Studies
The study of reaction mechanisms and kinetics provides a deeper understanding of the chemical transformations involving this compound. While specific studies on this exact molecule are not prevalent, the mechanistic principles for the reactions of aryl bromides are well-established.
Elucidation of Reaction Mechanisms
Palladium-Catalyzed Cross-Coupling: The catalytic cycles of the Suzuki, Heck, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. chemrxiv.orgnih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. nih.govacs.org This is often the rate-determining step in the catalytic cycle.
Transmetalation (Suzuki): In the Suzuki-Miyaura reaction, the organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. chemrxiv.org
Migratory Insertion (Heck): In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by insertion of the alkene into the palladium-aryl bond. libretexts.org
Transmetalation (Sonogashira): In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the alkynyl group to the palladium(II) center. wikipedia.org
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing the cycle to continue. chemrxiv.org
Nucleophilic Aromatic Substitution (SNAr): For activated aryl halides, the mechanism is a two-step addition-elimination process. libretexts.org The nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. For unactivated systems like this compound, a concerted SNAr mechanism, where bond formation and bond breaking occur simultaneously, has been computationally investigated for simple bromobenzenes, but this pathway is generally high in energy. nih.gov
Grignard Reagent Formation: The mechanism of Grignard reagent formation from aryl bromides and magnesium is complex and thought to involve single-electron transfer (SET) processes on the surface of the magnesium metal. epa.govharvard.edu
Kinetic Analyses of Key Transformations
Kinetic studies of palladium-catalyzed cross-coupling reactions provide insights into the rate-determining step and the influence of various reaction parameters.
Suzuki-Miyaura Reaction: Kinetic analyses have shown that for many systems involving aryl bromides, the oxidative addition step is rate-limiting. acs.orgmdpi.com The reaction rate is often dependent on the concentrations of the aryl bromide and the palladium catalyst. The choice of base can also significantly impact the reaction kinetics by influencing the rate of transmetalation. acs.org
Heck Reaction: The kinetics of the Heck reaction can be complex, with the rate-determining step varying depending on the specific substrates and reaction conditions. In many cases, the oxidative addition of the aryl bromide to the palladium(0) catalyst is the slowest step.
Sonogashira Reaction: The kinetics of the Sonogashira coupling are influenced by both the palladium and copper catalysts. The rate can be affected by the rate of oxidative addition, the formation of the copper acetylide, or the transmetalation step.
Grignard Formation: Kinetic studies on the formation of Grignard reagents from substituted aryl bromides have been conducted to understand the factors influencing the reaction rate. acs.org
Transition State Analysis and Energy Profiles
Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating the mechanisms of these reactions at a molecular level. acs.orgnih.gov
Nucleophilic Aromatic Substitution: Energy profiles for SNAr reactions have been computationally modeled. researchgate.net For activated substrates, the calculations confirm a two-step mechanism with a stable Meisenheimer intermediate. For unactivated substrates, the calculations typically show a high energy barrier for both stepwise and concerted pathways, consistent with their low reactivity. nih.gov
Derivatives of Ethyl 2 3 Bromophenyl Acetate: Synthesis and Structure Activity Relationship Sar Considerations
Synthesis of Novel Derivatives Incorporating Heterocyclic Moieties
The introduction of heterocyclic rings is a cornerstone of medicinal chemistry, often imparting favorable pharmacological properties. The ethyl 2-(3-bromophenyl)acetate core has been elaborated with various nitrogen, oxygen, and sulfur-containing heterocycles.
Nitrogen-based heterocycles are prevalent in biologically active molecules. The synthesis of triazole, pyrimidine, and indole (B1671886) derivatives from starting materials related to this compound highlights the chemical tractability of this scaffold.
Triazoles: The 1,2,3- and 1,2,4-triazole (B32235) rings are key components in numerous pharmaceuticals. The synthesis of triazole derivatives linked to a bromophenyl group has been achieved through several routes. For example, 1,2,3-triazoles can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com Another approach involves the alkylation of a pre-formed triazole-thiol. For instance, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be alkylated to produce various 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. researchgate.net While this example uses the 2-bromophenyl isomer, the methodology is applicable to the 3-bromo counterpart. A general synthesis for 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts has also been reported. researchgate.net Furthermore, the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3-bromobenzaldehyde (B42254) yields (E)-4-((3-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating the incorporation of the 3-bromophenyl moiety into a complex heterocyclic system. mdpi.com
Table 1: Synthesis of Representative Triazole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aromatic anilines | 1. Sandmeyer conditions (to form azides) 2. 2-Methylbut-3-yn-2-ol, Cu(OAc)₂, sodium ascorbate, CH₂Cl₂:H₂O (1:1) | 2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ols | Good | mdpi.com |
| 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Haloalkane, KOH, 2-propanol, reflux | 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Not specified | researchgate.net |
Pyrimidines: Pyrimidine derivatives are central to nucleic acids and numerous drugs. The synthesis of pyrimidine-containing compounds from bromophenyl precursors is well-documented. For example, N-(3-Bromophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine has been synthesized, incorporating the 3-bromophenyl group into a fused heterocyclic system. scielo.br Another synthetic strategy involves the cyclization of a chalcone (B49325) with guanidine. The reaction of (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride and sodium hydroxide (B78521) yields 4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. nih.gov Although this example illustrates a 4-bromophenyl derivative, the synthetic route is adaptable for the 3-bromo isomer.
Table 2: Synthesis of Representative Pyrimidine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N'-(3-cyano-4,7-di-hydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethyl-methanimidamide | 3-Bromoaniline, acetic acid, microwave | N-(3-Bromophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 58% | scielo.br |
Indoles: The indole nucleus is a privileged scaffold in medicinal chemistry. Various synthetic methods allow for the incorporation of a bromophenyl group. Palladium-catalyzed reactions are particularly useful, such as the cyclization of 2-(2-bromophenyl)-1H-indoles under carbon monoxide pressure to form indolo[1,2-a]indol-6-ones. beilstein-journals.org The synthesis of ethyl 3-bromo-1H-indole-2-carboxylate can be achieved by the esterification of 3-bromo-1H-indole-2-carboxylic acid in the presence of sulfuric acid. nih.gov Additionally, more complex structures like ethyl 2-(3-(3-chloro-1-(4-bromophenyl)-4-tetrazol-2-yl)-1H-indol-1-yl)acetate have been synthesized, demonstrating the versatility of the indole scaffold for further functionalization. derpharmachemica.com
Table 3: Synthesis of Representative Indole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol (B145695), concentrated H₂SO₄, 80°C | Ethyl 3-bromo-1H-indole-2-carboxylate | 78% | nih.gov |
| 2-(2-Bromophenyl)-1H-indoles | PdCl₂/PPh₃, Et₃N, toluene, 110°C, 10 bar CO | 6H-Isoindolo[2,1-a]indol-6-ones | Good | beilstein-journals.org |
Derivatives of this compound featuring oxygen-containing heterocycles such as oxazoles and oxadiazoles (B1248032) have been synthesized. These moieties can influence the electronic and pharmacokinetic properties of the parent molecule. A notable example is the synthesis of ethyl 2-(2-(3-bromophenyl)oxazol-5-yl)methyl-3,3,3-trifluoro-2-hydroxypropanoate. mdpi.com Additionally, 1,3,4-oxadiazole (B1194373) derivatives can be prepared from thiosemicarbazide (B42300) precursors through desulfurization/cyclization reactions, for instance, using mercuric chloride. ppm.edu.pl Fused systems containing an oxygen heterocycle, like the pyran ring in N-(3-Bromophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine, have also been successfully synthesized. scielo.br
The incorporation of sulfur-containing heterocycles, such as thiazoles and thiadiazoles, is a common strategy in drug design. openmedicinalchemistryjournal.comresearchgate.net For example, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from N-(substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide by refluxing with sulfuric acid. mdpi.com Thiazole derivatives can be formed through the reaction of 2-(3-(3-chloro-1-(4-substituted phenyl)-tetrazole-2-yl)-1H-indole-yl)acetohydrazone with potassium thiocyanide and substituted ketones. derpharmachemica.com Furthermore, complex polycyclic systems incorporating a thione group, such as indolo-triazolo-pyridazinethiones, have been synthesized via acid-catalyzed cyclization reactions. mdpi.com
Stereoselective Synthesis of Chiral Analogues
The development of single-enantiomer drugs is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis aims to produce a specific stereoisomer in high yield and purity. acs.org
For analogues of this compound, stereoselectivity can be introduced at the carbon atom of the acetate (B1210297) group. An example of creating a chiral center attached to a 3-bromophenyl group is the synthesis of (S)-2-(3-Bromophenyl)-2-(phenylsulfonyl)but-3-yn-1-ol. tdx.cat While not a direct derivative of this compound, this demonstrates the feasibility of creating chiral molecules with the 3-bromophenyl moiety.
Biocatalytic cascades offer a powerful method for stereoselective synthesis. For instance, the asymmetric hydroxyazidation of alkenes using enzymes can produce chiral 1,2-azidoalcohols with high enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov These chiral intermediates can then be converted into a variety of other chiral molecules. nih.gov Iron(III) complexes with chiral Schiff bases have also been used as catalysts for the enantioselective oxidation of sulfides to produce chiral sulfoxides, a class of chiral sulfur-containing compounds, with high yields and excellent enantioselectivity. acs.orgresearchgate.net Although specific examples starting from this compound are not detailed in the provided sources, these general methodologies are highly applicable for creating its chiral analogues.
Conformational Analysis and Molecular Recognition in Derivatives
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its ability to interact with biological targets. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), are used to elucidate these structural features. researchgate.net
A conformational analysis of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, a compound closely related to the ethyl acetate derivative, revealed that the optimized molecular structure calculated by DFT corresponds well with the single crystal structure determined by X-ray diffraction. researchgate.net Such studies provide insights into the preferred spatial arrangement of the molecule.
In the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, two independent molecules were observed in the asymmetric unit, adopting very similar conformations. iucr.org The analysis highlighted the dihedral angles between the different functional groups and the bromobenzene (B47551) ring. iucr.org The packing in the crystal is stabilized by intermolecular hydrogen bonds, forming specific synthons. iucr.org Conformational studies on N-aryl acetamides have also been conducted using ¹H-NMR to understand the rotational barriers around certain bonds. scielo.org.co These types of analyses are crucial for understanding how derivatives of this compound might bind to a receptor or enzyme active site, guiding the design of new molecules with improved affinity and specificity. The study of benzotriazepine derivatives, for example, often includes detailed conformational analysis to understand their structure-activity relationships. cdnsciencepub.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ols |
| 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
| 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles |
| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts |
| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| (E)-4-((3-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| N-(3-Bromophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine |
| (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| 4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
| 2-(2-bromophenyl)-1H-indoles |
| Indolo[1,2-a]indol-6-ones |
| Ethyl 3-bromo-1H-indole-2-carboxylate |
| 3-Bromo-1H-indole-2-carboxylic acid |
| Ethyl 2-(3-(3-chloro-1-(4-bromophenyl)-4-tetrazol-2-yl)-1H-indol-1-yl)acetate |
| Ethyl 2-(2-(3-bromophenyl)oxazol-5-yl)methyl-3,3,3-trifluoro-2-hydroxypropanoate |
| N-(substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide |
| 2-(3-(3-chloro-1-(4-substituted phenyl)-tetrazole-2-yl)-1H-indole-yl)acetohydrazone |
| Indolo-triazolo-pyridazinethiones |
| (S)-2-(3-Bromophenyl)-2-(phenylsulfonyl)but-3-yn-1-ol |
| 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone |
| Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate |
Applications of Ethyl 2 3 Bromophenyl Acetate As a Versatile Synthetic Intermediate
Role in Pharmaceutical Synthesis and Drug Discovery
The structural framework of Ethyl 2-(3-bromophenyl)acetate is a recurring motif in a number of biologically active compounds, making it a significant starting material in the pharmaceutical industry. Its utility is primarily demonstrated in its role as a precursor to Active Pharmaceutical Ingredients (APIs) and as a foundational scaffold for building large collections of molecules for drug screening.
The synthesis of novel therapeutic agents often relies on the use of well-defined molecular building blocks that can be elaborated into more complex structures. This compound and its close derivatives serve this purpose effectively. The bromophenyl moiety is a key component in the synthesis of targeted therapies, including kinase inhibitors for cancer treatment. For instance, the core structure is integral to the synthesis of potent inhibitors of Aurora A kinase, a protein implicated in cell division and a target in oncology. Research has led to the development of molecules such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a novel and selective Aurora A kinase inhibitor with demonstrated apoptosis-inducing properties mdpi.com. The synthesis of this class of compounds highlights the importance of the 3-bromophenyl group in achieving the desired biological activity and binding affinity at the kinase's active site mdpi.com.
Furthermore, the closely related compound, Mthis compound, is employed as a key reagent in the synthesis of derivatives of (R)-Flurbiprofen pharmaffiliates.com. (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) also being investigated for its potential in treating Alzheimer's disease pharmaffiliates.com. The ability to use bromophenylacetate precursors to construct such important APIs underscores their value in medicinal chemistry.
Table 1: Examples of API Classes Synthesized from Bromophenylacetate Derivatives
| API Class / Target | Specific Example / Precursor | Therapeutic Area |
|---|---|---|
| Kinase Inhibitors | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid mdpi.com | Oncology |
In modern drug discovery, combinatorial chemistry is a powerful strategy used to rapidly generate a large number of diverse molecules, known as a library openaccessjournals.comnast.ph. These libraries are then screened for biological activity to identify promising lead compounds. This compound is an excellent scaffold for this purpose. A "scaffold" is a core molecular structure upon which a variety of substituents can be attached.
The utility of this compound in this context stems from the reactivity of the bromine atom on the phenyl ring. This bromine atom acts as a versatile synthetic handle, enabling a wide range of palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions) biosynth.com. By reacting the scaffold with different building blocks through these methods, chemists can create a vast library of compounds where the 3-position of the phenyl ring is decorated with diverse functional groups. This approach allows for a systematic exploration of the chemical space around the core scaffold to optimize drug-like properties and biological activity mdpi.com. This diversity-oriented synthesis is a cornerstone of identifying novel drug candidates openaccessjournals.com.
Utility in Agrochemical and Fine Chemical Synthesis
The versatility of this compound extends beyond pharmaceuticals into the synthesis of agrochemicals and other fine chemicals. Bromo-ester compounds, in general, are recognized as important intermediates for producing herbicides and other crop protection agents google.com. The 3-bromophenylacetate structure provides a robust platform for creating new active ingredients with specific biological effects on pests or weeds.
In the realm of fine chemicals, the compound's value is again tied to the reactivity of the C-Br bond. As with pharmaceutical synthesis, this bond allows for the construction of more complex molecules through cross-coupling reactions. For example, the related methyl ester is used to synthesize substituted biphenyl (B1667301) compounds biosynth.com. Biphenyls are an important class of organic compounds used in the production of liquid crystals, specialized polymers, and other high-value materials. Similarly, derivatives such as ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate are used in the synthesis of specialized heterocyclic compounds like selenophenes, which have applications in materials science and organic electronics chemrxiv.org. The ability to use this compound to build these complex molecular architectures makes it a valuable intermediate in the broader chemical industry.
Table 2: Key Reactions for Modifying the this compound Scaffold
| Reaction Name | Reagent Type | Bond Formed | Application Area |
|---|---|---|---|
| Suzuki Coupling | Boronic Acids/Esters | C-C | Pharmaceuticals, Fine Chemicals, Materials |
| Buchwald-Hartwig Amination | Amines | C-N | Pharmaceuticals, Agrochemicals |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Pharmaceuticals, Materials |
Development of Advanced Materials Precursors
In materials science, this compound serves as a precursor for creating functional polymers and advanced materials. It is important to distinguish its role from that of its isomer, Ethyl α-bromophenylacetate (EBPA). EBPA is widely used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique, because the alpha-bromo group (bromine attached to the carbon adjacent to the phenyl ring) can be readily cleaved to initiate polymer chain growth mdpi.com. In contrast, the bromine atom in this compound is attached directly to the aromatic ring, making it unsuitable for this type of ATRP initiation.
However, the 3-bromo group provides a powerful alternative route to functional materials. This compound can be incorporated into a polymer chain as a monomer. The bromine atoms on the resulting polymer then act as reactive sites for post-polymerization modification. Using the same cross-coupling reactions mentioned previously (e.g., Suzuki, Sonogashira), various functional groups can be grafted onto the polymer backbone. This technique allows for the precise tuning of a material's properties, such as its optical, electronic, or thermal characteristics, for specific applications.
Additionally, bromophenyl-containing molecules are used as templates or building blocks for specialized materials. For instance, related structures like N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide are used to create molecularly imprinted polymers (MIPs) mdpi.com. MIPs are materials with custom-shaped cavities designed to bind to a specific target molecule, with applications in chemical sensing, separation, and catalysis. The stable and reactive nature of the bromophenyl group makes it a valuable component in the design of such advanced, structured materials.
Computational Chemistry and Spectroscopic Characterization in Research on Ethyl 2 3 Bromophenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular properties that can be challenging to measure experimentally. These computational methods offer insights into the electronic structure and inherent reactivity of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. For Ethyl 2-(3-bromophenyl)acetate, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to model the molecule in a gaseous phase or in a solvent.
These studies can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. irjweb.comnih.gov Conversely, a large energy gap indicates high stability and low reactivity because more energy is required to move an electron from the HOMO to the LUMO. irjweb.com By calculating the energies of the HOMO and LUMO for this compound, researchers can predict its reactivity profile. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to further quantify the molecule's reactive nature.
| Parameter | Definition | Significance for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower stability. wuxiapptec.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While quantum calculations focus on the static electronic structure, MD simulations provide a dynamic view of molecular behavior. For this compound, MD simulations could be used to understand its conformational flexibility, its interactions with solvent molecules, and its aggregation behavior.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. This allows researchers to observe how the molecule behaves in a simulated environment, such as in a solution of ethyl acetate (B1210297), providing insights into processes like solvation and crystallization. researchgate.net
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are essential experimental tools for verifying the identity and structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for the structural elucidation of organic molecules like this compound.
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons in the ethyl group, the methylene (B1212753) bridge, and the bromophenyl ring. The ethyl group's protons would appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), a characteristic pattern resulting from spin-spin coupling. quora.com The methylene protons (-CH₂-) adjacent to the phenyl ring would likely appear as a singlet. The protons on the bromophenyl ring would produce a complex multiplet pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum would complement this information by showing separate signals for each unique carbon atom, including the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, and the six distinct carbons of the 3-bromophenyl ring.
Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| Protons | ~3.65 | Singlet | 2H | Ph-CH₂ -COO- |
| Protons | ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| Protons | ~7.20-7.50 | Multiplet | 4H | Aromatic protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbon | ~14.1 | -O-CH₂-CH₃ |
| Carbon | ~41.0 | Ph-CH₂ -COO- |
| Carbon | ~61.0 | -O-CH₂ -CH₃ |
| Carbon | ~122.6 | C-Br |
| Carbon | ~128.0-132.0 | Aromatic CH |
| Carbon | ~136.0 | Aromatic C (quaternary) |
| Carbon | ~171.0 | C =O |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org The molecular formula of this compound is C₁₀H₁₁BrO₂, giving it a molecular weight of approximately 243.10 g/mol . nist.gov
In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak [M]⁺ at m/z ≈ 243. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), a characteristic [M+2]⁺ peak of similar intensity would be observed at m/z ≈ 245.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 243/245 | [C₁₀H₁₁BrO₂]⁺ | (Molecular Ion) |
| 198/200 | [C₈H₆BrO]⁺ | •OCH₂CH₃ (Ethoxy radical) |
| 170/172 | [C₇H₆Br]⁺ | •CH₂COOCH₂CH₃ |
| 169/171 | [C₇H₆Br]⁺ | COOCH₂CH₃ |
| 90 | [C₇H₆]⁺ | Br, •CH₂COOCH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy stands as a fundamental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of different bonds. These frequencies are characteristic of specific functional groups, allowing for a detailed analysis of the molecular composition.
The analysis would focus on identifying the characteristic absorption bands corresponding to these groups. The carbonyl (C=O) stretch of the ester is typically a strong and sharp peak, expected to appear in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would likely be observed in the 1300-1000 cm⁻¹ range. Aromatic C=C stretching vibrations usually appear as multiple bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching would be anticipated just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, would be found in the 900-690 cm⁻¹ range. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
A comprehensive analysis of an experimental IR spectrum would involve the precise assignment of these absorption bands to their corresponding vibrational modes, confirming the presence of the key functional groups within the molecular structure of this compound.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretching | 1750 - 1735 | Strong |
| Ester (C-O) | Stretching | 1300 - 1000 | Medium to Strong |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |
| Aromatic (C-H) | Stretching | > 3000 | Medium to Weak |
| Aromatic (C-H) | Out-of-plane Bending | 900 - 690 | Medium to Strong |
| Alkyl (C-H) | Stretching | 2980 - 2850 | Medium |
| Carbon-Bromine (C-Br) | Stretching | 600 - 500 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, are not available.
In the absence of experimental data, computational modeling could be employed to predict the likely crystal packing and molecular conformation. Such studies would be crucial in understanding the intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions involving the ester and bromo functionalities, that govern the crystal lattice.
Should a crystallographic study be undertaken, the resulting data would be presented in a standardized format, as exemplified in the hypothetical table below. This would include the crystal system, space group, unit cell parameters (a, b, c, α, β, γ), the number of molecules in the unit cell (Z), and the calculated density. Further refinement of the crystallographic data would yield a detailed picture of the molecular geometry and packing in the solid state.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | [Hypothetical Value] |
| β (°) | [Hypothetical Value] |
| γ (°) | [Hypothetical Value] |
| Volume (ų) | [Hypothetical Value] |
| Z | [Hypothetical Value] |
| Calculated Density (g/cm³) | [Hypothetical Value] |
| R-factor (%) | [Hypothetical Value] |
The acquisition of experimental X-ray crystallographic data would be invaluable for a complete and unambiguous structural characterization of this compound, providing a solid foundation for further research into its chemical and physical properties.
Exploration of Biological Activities of Analogues and Derived Compounds
Investigation of Pharmacological Properties of Related Structures
The exploration of compounds structurally related to ethyl 2-(3-bromophenyl)acetate has revealed significant potential for the development of novel therapeutic agents. By introducing different substituents and altering the core phenylacetic acid ester motif, scientists have been able to modulate the biological activity of these molecules, leading to the identification of compounds with promising pharmacological profiles.
Derivatives of phenylacetic acid and related structures have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have targeted a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Research into N-substituted acetamide (B32628) derivatives has demonstrated their potential as valuable bacterial inhibitors. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus irejournals.com. In one study, a particular derivative exhibited a significant inhibition zone of 23.5 mm against S. aureus irejournals.com. The synthesis of benzimidazole-based acetamide derivatives has also yielded compounds with notable antimicrobial effects. Several of these derivatives displayed promising antibacterial activity against Pseudomonas aeruginosa and potent antifungal activity against Candida krusei and Fusarium solani researchgate.net.
Furthermore, studies on bromophenol derivatives have highlighted their antibacterial capabilities, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. One simple bromophenol molecule, 3-bromo-2,6-dihydroxyacetophenone, was found to have good anti-S. aureus activity and also inhibited biofilm formation in both S. aureus and MRSA nih.gov.
Table 1: Antimicrobial Activity of Selected Phenylacetamide and Bromophenol Derivatives
| Compound Type | Target Organism | Activity | Reference |
|---|---|---|---|
| 2-amino-N-(p-Chlorophenyl) acetamide derivative | Staphylococcus aureus | High (23.5 mm inhibition zone) | irejournals.com |
| Benzimidazole-based acetamide derivative | Pseudomonas aeruginosa | Promising (MIC = 125 µg/mL) | researchgate.net |
| Benzimidazole-based acetamide derivative | Candida krusei | Potent (MIC = 125 µg/mL) | researchgate.net |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Good | nih.gov |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Good | nih.gov |
Analogues of this compound have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Phenylacetic acid derivatives are structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which underscores their potential in this therapeutic area nih.gov.
The anti-inflammatory activity of synthesized 2-(substituted phenoxy) acetamide derivatives has been evaluated, with some compounds showing promising results nih.govresearchgate.net. For instance, a novel series of these derivatives, particularly those with halogen substitutions on the aromatic ring, demonstrated favorable anti-inflammatory activity nih.govresearchgate.net. One specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anti-inflammatory and analgesic properties nih.govresearchgate.net.
Research has also explored the anti-inflammatory effects of bromophenols and brominated indoles derived from marine organisms researchgate.netmdpi.com. These studies suggest that the presence of bromine can contribute to the anti-inflammatory potential of these compounds researchgate.netmdpi.com. Additionally, 3-arylphthalides, which can be synthesized from phenylacetic acid precursors, have been shown to inhibit nitric oxide (NO) production in immune cells, indicating their anti-inflammatory capabilities nih.gov.
The quest for novel anticancer agents has led to the synthesis and evaluation of numerous derivatives based on the phenylacetamide and phenylacetate (B1230308) scaffold. These studies have revealed that modifications to this basic structure can lead to compounds with significant cytotoxic and pro-apoptotic activity against various cancer cell lines.
A study on synthetic phenylacetamide derivatives demonstrated their potent cytotoxic effects on MDA-MB468, PC12, and MCF7 cancer cell lines tbzmed.ac.ir. The introduction of different substituents on the phenyl ring, such as nitro groups, was found to influence the anticancer activity, with one para-nitro substituted compound showing a strong cytotoxic effect against MDA-MB468 cells with an IC50 value of 0.76 µM tbzmed.ac.ir. Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that compounds with a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety, particularly against the PC3 prostate carcinoma cell line nih.govsemanticscholar.org.
Furthermore, 2-(substituted phenoxy) acetamide derivatives have been assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, with halogen-substituted compounds showing promising results nih.govresearchgate.net. The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as having notable anticancer activity in addition to its anti-inflammatory and analgesic effects nih.govresearchgate.net. A coumarin (B35378) derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, has also been shown to inhibit cancer cell invasion and tumor growth nih.gov.
Table 2: Anticancer Activity of Selected Phenylacetamide and Related Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| para-nitro phenylacetamide derivative | MDA-MB468 | 0.76 µM | tbzmed.ac.ir |
| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamide | PC3 | 52 µM | nih.govsemanticscholar.org |
| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamide | MCF-7 | 100 µM | nih.govsemanticscholar.org |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7, SK-N-SH | Exhibited anticancer activity | nih.govresearchgate.net |
| 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080, MDA-MB231 | Inhibited cell invasion and tumor growth | nih.gov |
The structural motif of phenylacetic acid and its esters has been explored for the development of antiviral agents. Research in this area has identified several derivatives with activity against a range of viruses, including human immunodeficiency virus (HIV).
Caffeic acid phenethyl ester (CAPE), a naturally occurring compound with a structure related to phenylacetic acid esters, has shown antiviral properties nih.gov. Studies have indicated that CAPE and its analogues can inhibit the replication of viruses such as influenza and adenovirus researchgate.netnih.gov. The antiviral effects of CAPE are thought to be mediated through various mechanisms, including the inhibition of viral entry and replication processes nih.gov.
In the context of anti-HIV research, phenylalanine derivatives, which share a core structure with phenylacetic acid, have been investigated as inhibitors of the HIV capsid (CA) protein nih.gov. By modifying the linker region and substituents of a lead compound, researchers have been able to develop novel derivatives with low-micromolar inhibitory potency against HIV-1 nih.govmdpi.com. Surface plasmon resonance (SPR) binding assays have confirmed the direct interaction of these derivatives with the HIV CA protein nih.govmdpi.com.
The ability of phenylacetate and its derivatives to inhibit various enzymes has been a significant area of research. These studies are crucial for understanding the mechanism of action of these compounds and for developing targeted therapeutic agents.
Derivatives of bromophenol have been synthesized and shown to have strong inhibitory effects on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as α-glycosidase scispace.com. The Ki values for these compounds were found to be in the nanomolar range, indicating potent inhibition scispace.com. Similarly, novel bromophenols with diaryl methanes have demonstrated effective inhibition of carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase mdpi.com.
Furthermore, a structure-activity relationship study on the inhibition of α-amylase by benzoic acid and its derivatives, which are structurally related to phenylacetic acids, revealed that the position and nature of substituents on the benzene (B151609) ring significantly influence the inhibitory activity nih.gov. For instance, a hydroxyl group at the 2-position was found to have a strong positive effect on the inhibitory activity against α-amylase nih.gov.
Structure-Biological Activity Relationships in Derived Scaffolds
The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) governing the biological activities of its derivatives. These SAR studies are fundamental for the rational design of more potent and selective therapeutic agents.
For antimicrobial activity , the nature and position of substituents on the phenyl ring of phenylacetamide derivatives play a crucial role. For example, in a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, the presence of chloro and bromo substituents improved antibacterial activity nih.gov. The lipophilicity of the amine portion in phenylacetamides has also been shown to influence their activity as sodium channel blockers, with more lipophilic amines leading to more potent blockade nih.gov.
In the context of anti-inflammatory activity , for arylalkanoic acid derivatives, a center of acidity (like a carboxylic acid) located one carbon atom away from an aromatic ring is generally important for activity slideshare.net. Substitution with a methyl group on the carbon separating the aromatic ring and the acidic center tends to increase anti-inflammatory activity slideshare.net.
For anticancer activity , the presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring of phenylacetamide derivatives has been correlated with higher cytotoxicity nih.govsemanticscholar.org. In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety were more cytotoxic than those with a methoxy moiety nih.govsemanticscholar.org.
Regarding antiviral activity , SAR studies of phenylalanine-containing HIV-1 capsid inhibitors have shown that the phenylalanine core is essential for activity, while modifications to the linker region and indole (B1671886) substituents can be made to optimize potency nih.gov.
Finally, for enzyme inhibition , the SAR of benzoic acid derivatives as α-amylase inhibitors highlighted the importance of the substitution pattern on the benzene ring. A hydroxyl group at the 2-position enhanced inhibitory activity, whereas methoxylation at the same position or hydroxylation at the 5-position had a negative effect nih.gov.
Biochemical Pathways and Molecular Targets of Analogues
The structural scaffold of this compound has served as a foundational template for the development of a diverse array of analogues with significant biological activities. These modified compounds interact with various molecular targets, thereby influencing distinct biochemical pathways implicated in a range of pathological conditions. The primary classes of these analogues include quinazoline (B50416) derivatives, heterocyclic structures such as triazoles and thiadiazoles, and hydrazone-containing molecules.
Quinazoline Derivatives as Kinase Inhibitors
A significant number of analogues incorporate the quinazoline ring system, a bicyclic heteroaromatic structure. These derivatives have been extensively investigated as inhibitors of protein kinases, which are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The primary molecular targets for these quinazoline-based analogues are receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascades.
Inhibition of EGFR, for instance, disrupts pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. This disruption can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.govresearchgate.net The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, certain 4-anilino-quinazoline derivatives have demonstrated potent inhibitory activity against EGFR with IC50 values in the nanomolar range. nih.gov One such compound exhibited an IC50 of 5.06 nM against wild-type EGFR. nih.gov Another derivative showed an IC50 of 40.7 nM, comparable to the established EGFR inhibitor gefitinib. nih.gov
Similarly, VEGFR-2 inhibition by quinazoline analogues blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. One potent derivative displayed an IC50 value of 4.6 µM against VEGFR-2 kinase. nih.gov
The induction of apoptosis is a key downstream effect of the inhibition of these survival pathways. Studies have shown that treatment of cancer cell lines with these quinazoline derivatives leads to an increase in apoptotic markers and cell cycle arrest, often at the G2/M phase. researchgate.net
Table 1: Inhibitory Activity of Quinazoline Analogues against Protein Kinases
| Compound Class | Target Kinase | IC50 Value | Biological Effect |
|---|---|---|---|
| 4-Anilino-quinazoline | EGFR | 5.06 nM | Inhibition of cell proliferation, Induction of apoptosis |
| 4-Arylamino-quinazoline | EGFR (T790M/L858R) | 2.7 nM | Overcoming drug resistance |
| Quinazoline Derivative | VEGFR-2 | 4.6 µM | Anti-angiogenic activity |
| 4-Anilino-quinazoline | EGFR | 40.7 nM | Inhibition of cell proliferation |
Triazole and Thiadiazole Derivatives as Antimicrobial Agents
Analogues of this compound that incorporate five-membered heterocyclic rings containing nitrogen and sulfur, such as triazoles and thiadiazoles, have demonstrated significant antimicrobial and antifungal properties.
Triazole Analogues: The primary molecular target for triazole-based antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. bioworld.com Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. The antifungal efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Novel triazole derivatives have shown potent activity against various fungal strains with MIC values as low as 0.00625 µg/mL against Candida albicans. bioworld.com Some analogues have demonstrated broad-spectrum antifungal activity with MICs ranging from 0.5 to 8 µg/mL against a panel of pathogenic fungi. nih.gov
Thiadiazole Analogues: Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity. Their mechanism of action is often multifaceted and can involve the inhibition of essential enzymes or the disruption of the microbial cell wall. Some studies suggest that these compounds can interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication. The antimicrobial potency of these compounds is also evaluated by their MIC values. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have shown significant activity against various bacterial and fungal strains, with some compounds exhibiting MIC values as low as 0.08 µg/mL against Geotrichum candidum and 1.95 µg/mL against Staphylococcus aureus. mdpi.com
Table 2: Antimicrobial Activity of Triazole and Thiadiazole Analogues
| Compound Class | Molecular Target | Organism | MIC Value |
|---|---|---|---|
| Triazole Derivative | CYP51 | Candida albicans | 0.00625 µg/mL |
| Triazole Derivative | CYP51 | Various Fungi | 0.5 - 8 µg/mL |
| 1,3,4-Thiadiazole Derivative | Not specified | Geotrichum candidum | 0.08 µg/mL |
| 1,3,4-Thiadiazole Derivative | Not specified | Staphylococcus aureus | 1.95 µg/mL |
Hydrazone Derivatives as Antitubercular Agents
A third class of analogues includes molecules containing a hydrazone moiety (-NH-N=CH-). These compounds, particularly isonicotinoyl hydrazones, have been extensively studied for their antitubercular activity. The primary molecular target for many of these hydrazone derivatives is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. nih.gov
The FAS-II system is responsible for the synthesis of mycolic acids, which are long, complex fatty acids that are major components of the mycobacterial cell wall. The inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately bacterial cell death. semanticscholar.org Some isonicotinoyl hydrazone derivatives have shown potent antitubercular activity, with MIC values against M. tuberculosis H37Rv strain as low as 0.078 µg/mL. nih.gov The activity of these compounds is often significantly better than their parent compounds, highlighting the importance of the hydrazone linkage for biological activity. nih.gov
Table 3: Antitubercular Activity of Hydrazone Analogues
| Compound Class | Molecular Target | Organism | MIC Value |
|---|---|---|---|
| Isonicotinoyl Hydrazone | InhA | Mycobacterium tuberculosis H37Rv | 0.078 µg/mL |
| Isonicotinoyl Hydrazone | InhA | Mycobacterium tuberculosis H37Rv | 0.15 µg/mL |
| Isonicotinoyl Hydrazone | InhA | Mycobacterium tuberculosis H37Rv | 0.60 µg/mL |
| Isonicotinoyl Hydrazone | InhA | Mycobacterium tuberculosis H37Rv | 1.25 µg/mL |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Functionalization
The bromine atom on the ethyl 2-(3-bromophenyl)acetate scaffold is a key feature for functionalization, primarily through cross-coupling reactions. While palladium-catalyzed reactions are well-established for aryl bromides, future research will focus on creating more efficient, selective, and versatile catalytic systems. acs.orgorganic-chemistry.org
Palladium-Based Catalysis: Research will continue to refine palladium catalysts for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide array of functional groups. acs.orgorganic-chemistry.org The development of ligands that allow for lower catalyst loadings, milder reaction conditions, and tolerance of diverse functional groups remains a priority. acs.org One-pot palladium-catalyzed procedures that combine silylation and hydrolysis could also provide functionally diverse compounds from aryl bromides. acs.org
Nickel and Copper Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and cost-effective alternatives such as nickel and copper. pfizer.com
Nickel-catalyzed systems have shown promise in the reductive cross-coupling of aryl halides with alkyl halides, offering a powerful method for creating carbon-carbon bonds. wisc.edunih.govorgsyn.orgwisc.edu Future work will likely expand the scope of these reactions for use with this compound, focusing on improving functional group tolerance and stereoselectivity.
Copper-catalyzed reactions are particularly attractive for C-N, C-O, and C-S bond formation. chemistryviews.orgacs.orgtandfonline.com Developing novel copper-ligand systems that can efficiently couple this compound with various amines, alcohols, and thiols under mild conditions would significantly broaden its synthetic utility. rsc.orgrsc.org
The table below summarizes potential catalytic transformations for the functionalization of this compound.
| Catalyst Type | Coupling Partners | Bond Formed | Potential Applications |
| Palladium | Boronic acids/esters, Alkenes, Alkynes, Amines | C-C, C-N | Synthesis of complex organic molecules, pharmaceutical intermediates |
| Nickel | Alkyl halides, Amines | C-C, C-N | Creation of alkylated arenes, synthesis of N-aryl compounds |
| Copper | Alcohols, Thiols, Amines | C-O, C-S, C-N | Synthesis of ethers, thioethers, and anilines |
Integration with Automated Synthesis and High-Throughput Screening
The convergence of automated synthesis platforms and high-throughput screening (HTS) is set to revolutionize the exploration of chemical space derived from this compound. wikipedia.orgbmglabtech.comtechnologynetworks.com This integration allows for the rapid generation and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desired properties. sygnaturediscovery.comnih.govoxfordglobal.comnih.govrsc.org
Automated synthesis platforms, utilizing robotic liquid handlers and flow chemistry systems, can perform numerous reactions in parallel, significantly reducing the time required to synthesize a library of derivatives. nih.govrsc.org By varying the coupling partners in the catalytic reactions described in the previous section, a diverse set of compounds based on the this compound scaffold can be systematically produced.
Once synthesized, these compound libraries can be directly subjected to HTS, where they are tested against various biological targets to identify "hits"—compounds that exhibit a desired activity. bmglabtech.comchemcopilot.com This process, which can test thousands of compounds a day, is instrumental in modern drug discovery. wikipedia.orgchemcopilot.com The data generated from HTS, when combined with artificial intelligence and machine learning, can further guide the design of subsequent compound libraries, creating a closed-loop system for accelerated discovery. technologynetworks.comnih.gov
Key components of an integrated system:
Automated Synthesizers: Capable of performing parallel or flow synthesis. oxfordglobal.comrsc.org
Robotic Plate Handlers: To manage microplates for synthesis and screening. wikipedia.org
High-Throughput Screening Detectors: To measure biological activity (e.g., fluorescence, luminescence). bmglabtech.com
Integrated Informatics: Software to manage workflows, track compounds, and analyze large datasets. sygnaturediscovery.com
Advanced Drug Design Utilizing this compound Scaffolds
The this compound framework serves as an excellent starting point for the design of novel therapeutic agents. Its structure can be considered a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets. openochem.orgnih.govmdpi.comnih.govresearchgate.net By strategically modifying this core, medicinal chemists can develop potent and selective inhibitors for a range of protein targets.
Future drug design efforts will likely focus on several key areas:
Kinase Inhibitors: The phenylacetate (B1230308) core can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.
GPCR Ligands: Arylpiperazines, which can be synthesized from this scaffold, are known to interact with G protein-coupled receptors (GPCRs), a large family of drug targets. researchgate.net
Fragment-Based Drug Design (FBDD): The 3-bromophenylacetate fragment itself can be used in FBDD campaigns. In this approach, small fragments that bind weakly to a biological target are identified and then grown or linked together to create more potent lead compounds.
The versatility of the scaffold allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles. openochem.org
Sustainable Synthesis Approaches for Related Compounds
In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research will prioritize the development of sustainable methods for synthesizing this compound and its derivatives. pfizer.comnih.govispe.orgacs.orgmdpi.com The goal is to design processes that are safer, more energy-efficient, and generate less waste. mdpi.com
Key areas of focus for sustainable synthesis include:
Biocatalysis: The use of enzymes (biocatalysts) to perform chemical transformations offers several advantages, including high selectivity, mild reaction conditions (often in water), and reduced environmental impact. mdpi.comacs.orgfrontiersin.orgnih.gov Research into lipases for the selective hydrolysis or esterification of phenylacetic acid derivatives, or other enzymes for asymmetric synthesis, could provide greener routes to chiral compounds. nih.govmdpi.comresearchgate.net
Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch reactors can lead to improved safety, better control over reaction parameters, higher yields, and reduced waste. seqens.comacs.orgresearchgate.netdrugdeliveryleader.commt.com This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions that can be associated with the functionalization of aryl halides.
Greener Solvents and Reagents: A significant part of sustainable synthesis involves replacing hazardous solvents and reagents with more environmentally benign alternatives. mdpi.com This includes using water, supercritical fluids, or bio-derived solvents, and replacing stoichiometric reagents with catalytic alternatives. ispe.org The development of a direct, green esterification method for aryl esters using carboxylic acids is one such example. rsc.org
By embracing these future research directions, the scientific community can fully exploit the synthetic versatility of this compound, paving the way for new discoveries in medicine and materials science while adhering to the principles of sustainability.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(3-bromophenyl)acetate?
this compound is typically synthesized via esterification of 3-bromophenylacetic acid. Key methodologies include:
- Acid-catalyzed esterification : Using ethanol and sulfuric acid under reflux (93% yield) .
- Thionyl chloride-mediated esterification : Adding thionyl chloride to ethanol at 0°C followed by reflux (97% yield). This method avoids aqueous workup, simplifying purification .
- Alternative catalysts : Hydrochloric acid in methanol under reflux (94% yield) .
Optimization Tips :
- Use anhydrous conditions for thionyl chloride to minimize side reactions.
- Purify via column chromatography (hexane/ethyl acetate gradient) for high-purity products .
| Method | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄/EtOH | 93% | |
| Thionyl chloride | SOCl₂/EtOH | 97% | |
| HCl in methanol | HCl/MeOH | 94% |
Q. How is this compound characterized spectroscopically?
- 1H NMR (CDCl₃) : δ 7.41–7.35 (m, 2H), 7.23–7.16 (m, 2H), 4.14 (q, J = 9.5 Hz, 2H), 3.57 (s, 2H), 1.25 (t, J = 9.5 Hz, 3H) .
- Mass Spectrometry : m/z 242/244 [M+H]⁺ (Br isotopic pattern) .
- Chromatography : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .
Advanced Research Questions
Q. How can low yields in esterification of 3-bromophenylacetic acid be addressed?
Low yields often arise from incomplete reaction or side-product formation. Strategies include:
Q. What is the role of this compound in synthesizing heterocyclic compounds?
This ester serves as a key intermediate in:
Q. How to analyze byproducts in Friedel-Crafts acylations involving this compound?
Common byproducts include regioisomers or di-substituted products. Analytical approaches:
- Regioselectivity analysis : Compare ¹H NMR shifts of aromatic protons to identify substitution patterns.
- HPLC-MS : Detect trace impurities using reverse-phase chromatography paired with high-resolution mass spectrometry .
Q. What computational methods predict reactivity of the bromine atom in substitution reactions?
- DFT calculations : Model the electronic effects of the bromine substituent on aromatic electrophilic substitution.
- Molecular docking : Predict binding affinities in enzyme-inhibitor complexes (e.g., thioester derivatives in ) .
Data Contradictions and Resolution
- Yield variability in synthesis : reports yields from 88% to 98% for similar methods. This discrepancy may arise from differences in solvent purity or reaction scale. Validate protocols with small-scale trials before scaling up.
- Regioselectivity in heterocyclic synthesis : The bromine atom’s position (meta) influences reactivity. Cross-reference synthetic outcomes with computational models to rationalize product distributions .
Methodological Recommendations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
